S-Nitroso-N-propionyl-D,L-penicillamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Nitroso-N-propionyl-D,L-penicillamine typically involves the nitrosation of N-propionyl-D,L-penicillamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
S-Nitroso-N-propionyl-D,L-penicillamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to release nitric oxide, which is a key aspect of its biological activity.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include nitric oxide, disulfides, and various substituted derivatives .
Scientific Research Applications
S-Nitroso-N-propionyl-D,L-penicillamine has been extensively studied for its applications in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of S-Nitroso-N-propionyl-D,L-penicillamine involves the release of nitric oxide upon reduction . Nitric oxide is a key signaling molecule that interacts with various molecular targets and pathways in the body. It can activate guanylate cyclase, leading to the production of cyclic GMP, which mediates various physiological effects such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
S-Nitroso-N-acetyl-D,L-penicillamine: Another nitric oxide donor with similar properties and applications.
S-Nitrosoglutathione: A naturally occurring nitric oxide donor that plays a role in cellular signaling and regulation.
Uniqueness
S-Nitroso-N-propionyl-D,L-penicillamine is unique due to its specific structure and the conditions under which it releases nitric oxide. Its stability and reactivity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWLEWQNCECEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(=O)O)C(C)(C)SN=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407877 |
Source
|
Record name | SNPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-98-7 |
Source
|
Record name | SNPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.